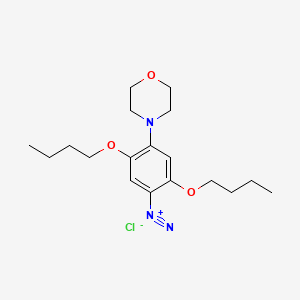
Butyl dimethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl dimethyl phosphate can be synthesized through the esterification of phosphoric acid with butanol and dimethyl ether. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and continuous removal of water to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, butanol and dimethyl ether, are fed into a reactor along with a catalyst. The reaction mixture is heated, and the water formed during the reaction is continuously removed. The product is then purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Butyl dimethyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoric acid and butanol.
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the butyl or dimethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides or alcohols can be used under acidic or basic conditions.
Major Products Formed:
Hydrolysis: Phosphoric acid and butanol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
Butyl dimethyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a model compound for studying phosphate esters.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of flame retardants, plasticizers, and as an additive in lubricants.
Mechanism of Action
The mechanism of action of butyl dimethyl phosphate involves its interaction with various molecular targets. In biological systems, it can act as a phosphate donor in enzymatic reactions, influencing metabolic pathways. It can also interact with cellular membranes, affecting their permeability and function .
Comparison with Similar Compounds
Dimethyl phosphate: Similar in structure but lacks the butyl group.
Diethyl phosphate: Contains ethyl groups instead of butyl and dimethyl groups.
Tributyl phosphate: Contains three butyl groups instead of one butyl and two dimethyl groups.
Uniqueness: Butyl dimethyl phosphate is unique due to its specific combination of butyl and dimethyl groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications where a balance of hydrophobic and hydrophilic characteristics is required .
Properties
CAS No. |
10463-06-6 |
|---|---|
Molecular Formula |
C6H15O4P |
Molecular Weight |
182.15 g/mol |
IUPAC Name |
butyl dimethyl phosphate |
InChI |
InChI=1S/C6H15O4P/c1-4-5-6-10-11(7,8-2)9-3/h4-6H2,1-3H3 |
InChI Key |
BSVOVKZEVXWQPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Cyclopentyl-5-[2-(diethylamino)ethyl]pyrimidine-2,4,6(1h,3h,5h)-trione](/img/structure/B14732212.png)
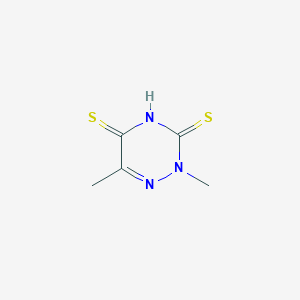
![1-Ethoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14732227.png)
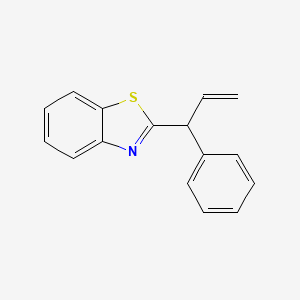
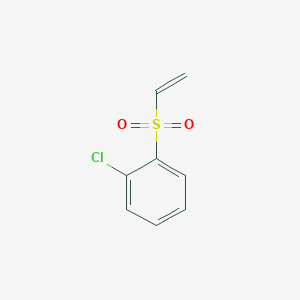
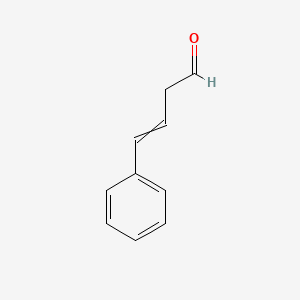
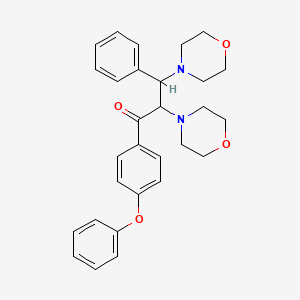
![2,7-Dibromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14732256.png)
![2-(Piperidin-1-yl)ethyl phenyl[2-(piperidin-1-yl)ethoxy]acetate](/img/structure/B14732257.png)
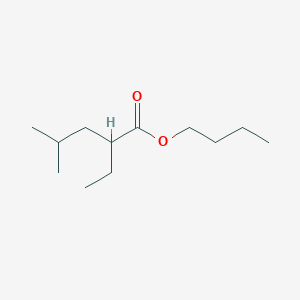
![Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate](/img/structure/B14732269.png)

